molecular formula C20H21N3O2S B4018784 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

Cat. No.: B4018784
M. Wt: 367.5 g/mol
InChI Key: FAKIHUZWLHXJPI-UHFFFAOYSA-N
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Description

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the thiadiazole ring.

    Attachment of the Phenylbutanamide Moiety: The final step involves the coupling of the phenylbutanamide moiety to the thiadiazole ring. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a phenylbutanamide moiety.

    N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide: Similar structure but with a phenylpropanamide group instead of a phenylbutanamide moiety.

    N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide: Similar structure but with a pentanamide group instead of a phenylbutanamide moiety.

Uniqueness

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzyl group and phenylbutanamide moiety contribute to its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-3-17(15-7-5-4-6-8-15)19(24)21-20-23-22-18(26-20)13-14-9-11-16(25-2)12-10-14/h4-12,17H,3,13H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKIHUZWLHXJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
Reactant of Route 2
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N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

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